Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
CAS No.: 16709-23-2
Cat. No.: VC21056825
Molecular Formula: C6H15N5O
Molecular Weight: 173.22 g/mol
* For research use only. Not for human or veterinary use.
![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- - 16709-23-2](/images/no_structure.jpg)
Specification
CAS No. | 16709-23-2 |
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Molecular Formula | C6H15N5O |
Molecular Weight | 173.22 g/mol |
IUPAC Name | 2-amino-5-(diaminomethylideneamino)pentanamide |
Standard InChI | InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11) |
Standard InChI Key | ULEBESPCVWBNIF-UHFFFAOYSA-N |
SMILES | C(CC(C(=O)N)N)CN=C(N)N |
Canonical SMILES | C(CC(C(=O)N)N)CN=C(N)N |
Introduction
Chemical Properties and Identification
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- is an organic compound characterized by its amide functional group and multiple amino groups. It serves as an important chemical entity with diverse applications in biochemical research and pharmaceutical development .
Basic Identification
The compound can be identified through several chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
Parameter | Value |
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CAS Number | 16709-23-2 |
Molecular Formula | C₆H₁₅N₅O |
Molecular Weight | 173.22 g/mol |
IUPAC Name | 2-amino-5-(diaminomethylideneamino)pentanamide |
Synonyms | 2-Amino-5-guanidinopentanamide, NSC-203804, Argininamide |
InChI | InChI=1S/C6H15N5O/c7-4(5(8)12)2-1-3-11-6(9)10/h4H,1-3,7H2,(H2,8,12)(H4,9,10,11) |
SMILES | C(CC(C(=O)N)N)CN=C(N)N |
Physicochemical Properties
The compound exhibits several important physicochemical properties that influence its behavior in chemical and biological systems, as presented in Table 2.
Table 2: Physicochemical Properties of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-
Property | Value | Method |
---|---|---|
XLogP3-AA | -2.6 | Computed |
Hydrogen Bond Donor Count | 4 | Computed |
Hydrogen Bond Acceptor Count | 3 | Computed |
Rotatable Bond Count | 5 | Computed |
Exact Mass | 173.12766012 Da | Computed |
Topological Polar Surface Area | 134 Ų | Computed |
Complexity | 175 | Computed |
Undefined Atom Stereocenter Count | 1 | Computed |
Structural Features
The compound is characterized by the presence of an amide group and an aminoiminomethyl (guanidino) group, which contribute to its unique chemical properties and biological activities. The backbone consists of a pentanamide structure with specific functional groups positioned to enable interactions with biological targets .
Synthetic Routes and Production
Various synthetic pathways exist for the preparation of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-, each with specific advantages for different applications.
Laboratory Synthesis
In laboratory settings, the synthesis typically follows these general approaches:
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Reaction of pentanoic acid with appropriate amines under controlled conditions
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The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield
Industrial Production
For large-scale industrial production, the process is modified to accommodate commercial requirements:
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Automated reactors are employed for consistent large-scale synthesis
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The process parameters are carefully optimized for high yield and purity
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Strict control of reaction variables including temperature, pressure, and reagent concentrations is maintained throughout production
Quality Control Parameters
The final product must meet specific quality criteria to ensure chemical purity and consistency for research or pharmaceutical applications. These parameters are regularly monitored through analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy.
Biological Activity
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- demonstrates significant biological activity that makes it valuable for biochemical research and potential therapeutic applications.
Enzyme Inhibition
The compound exhibits notable enzyme inhibitory properties:
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Demonstrates inhibitory effects on specific enzymes relevant to drug development research
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Shows particular activity against matrix metalloproteinases (MMPs) in experimental studies
Mechanism of Action
The biological activity of the compound is attributed to its molecular structure and functional groups:
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Primary mechanism involves forming hydrogen bonds and electrostatic interactions with active sites of target enzymes
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These interactions lead to inhibition or modulation of enzyme activity in biological systems
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The guanidino group (aminoiminomethyl) plays a crucial role in binding to anionic sites in enzyme active centers
Structure-Activity Relationship
The relationship between the compound's structure and its biological activity provides insights into potential modifications for enhanced efficacy:
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The presence of the amide group contributes to hydrogen bonding potential
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The aminoiminomethyl group creates strong electrostatic interactions with target molecules
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The pentanamide backbone provides appropriate spacing between functional groups for optimal biological activity
Stereochemistry and Isomers
Stereoisomeric Forms
The compound contains one stereocenter, resulting in two possible stereoisomers with distinct properties:
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(R)-isomer (D-configuration): Also known as D-argininamide or H-D-Arg-NH2, often used as the dihydrochloride salt for improved solubility (CAS: 203308-91-2)
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(S)-isomer (L-configuration): The naturally occurring configuration, also referred to as L-argininamide
Salt Forms
Various salt forms exist to improve properties such as solubility and stability:
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Dihydrochloride salt: Enhances water solubility for biological assays and pharmaceutical formulations
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Free base form: Used in specific chemical reactions and research applications
Derivatives and Related Compounds
Several structurally related compounds have been synthesized and studied:
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N-hydroxy derivative of the S-isomer (CAS: 25125-96-6): Features a hydroxylamine functional group that modifies its reactivity and biological properties
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Derivatives with naphthalene moieties: Including 4-methoxy-2-naphthalenyl (CAS: 60285-94-1) and 2-naphthalenyl (CAS: 18905-73-2) substituents that alter the compound's lipophilicity and receptor binding characteristics
Applications in Research and Development
Pharmaceutical Research
The compound finds numerous applications in pharmaceutical research:
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Used as a tool compound in enzyme inhibition studies
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Employed in drug development pipelines as a lead structure for medicinal chemistry optimization
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Serves as a reference standard for analytical method development
Biochemical Studies
In biochemical research, the compound serves various purposes:
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Used to investigate protein-ligand interactions through binding studies
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Employed as a probe to elucidate enzymatic mechanisms
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Utilized in structure-activity relationship studies for rational drug design
Analytical Applications
The compound has utility in analytical chemistry:
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Used as a reference standard for chromatographic method development
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Employed in the development of enzyme assays
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Serves as a control in high-throughput screening platforms
Comparative Analysis with Related Compounds
Structural Comparison
Table 3 presents a comparison of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- with its structurally related compounds.
Table 3: Structural Comparison of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- and Related Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|---|
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- | 16709-23-2 | C₆H₁₅N₅O | 173.22 g/mol | Parent compound |
(R)-Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- | 203308-91-2 | C₆H₁₅N₅O | 173.22 g/mol | R-stereochemistry |
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-hydroxy-, (2S)- | 25125-96-6 | C₆H₁₅N₅O₂ | 189.22 g/mol | N-hydroxy group |
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-(4-methoxy-2-naphthalenyl)-, (2S)- | 60285-94-1 | C₁₇H₂₃N₅O₂ | 329.40 g/mol | 4-methoxy-2-naphthalenyl group |
Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-N-2-naphthalenyl-, monohydrochloride, (S)- | 18905-73-2 | C₁₆H₂₁N₅O·HCl | 335.83 g/mol | 2-naphthalenyl group, HCl salt |
Functional Comparison
The functional properties of these related compounds vary significantly:
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The parent compound demonstrates balanced hydrophilicity and biological activity
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Naphthalene derivatives exhibit increased lipophilicity and potential for hydrophobic interactions
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The N-hydroxy derivative shows altered reactivity and potential for different hydrogen bonding patterns
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Salt forms demonstrate improved water solubility but may have different stability profiles
Research Findings and Applications
Enzyme Inhibition Studies
Research has demonstrated the effectiveness of Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]- in enzyme inhibition:
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In vitro studies have shown inhibitory effects on specific enzymes relevant to drug development
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Particular activity has been documented against matrix metalloproteinases (MMPs)
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The compound's enzyme inhibition profile makes it valuable for medicinal chemistry applications
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies provide insights into the molecular features responsible for biological activity:
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The guanidino group (aminoiminomethyl) is essential for strong binding to anionic sites
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The amide functionality contributes significantly to hydrogen bonding interactions
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The pentanamide backbone provides optimal spacing between functional groups for biological target interactions
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